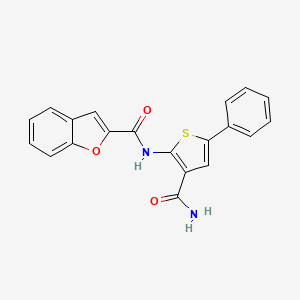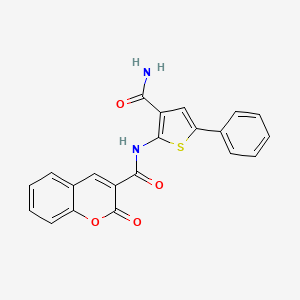
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-benzofuran-2-carboxamide, also known as N-3-CPC, is a synthetic small molecule compound that has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects and has been used in laboratory experiments for its unique properties.
Aplicaciones Científicas De Investigación
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-benzofuran-2-carboxamide has been studied for its potential applications in scientific research. It has been found to possess a variety of properties that make it useful for a variety of experiments. For example, it has been used to investigate the effects of small molecule compounds on the structure and function of proteins, as well as to study the effects of small molecule compounds on the regulation of gene expression. Additionally, it has been used to study the effects of small molecule compounds on the behavior of cells in vitro.
Mecanismo De Acción
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-benzofuran-2-carboxamide has been found to act as an agonist at various receptors in the body, including the serotonin receptor 5-HT1A and the dopamine receptor D2. It has also been found to act as an antagonist at the opioid receptor μ-opioid. Additionally, it has been found to act as an inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been found to increase the levels of serotonin and dopamine in the brain, which can lead to improved mood and increased cognition. It has also been found to reduce pain and inflammation, as well as to reduce the symptoms of anxiety and depression. Additionally, it has been found to improve memory and learning, as well as to increase energy levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-benzofuran-2-carboxamide has several advantages for laboratory experiments. For example, it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has been found to be relatively stable and can be stored at room temperature. However, it has several limitations as well. For example, it is not water soluble, which can make it difficult to use in certain experiments. Additionally, it has been found to have a relatively short half-life, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-benzofuran-2-carboxamide. For example, further research could be conducted on its mechanism of action and its potential applications in therapeutic treatments. Additionally, further research could be conducted on its effects on the regulation of gene expression and its potential use in drug development. Additionally, further research could be conducted on its effects on the behavior of cells in vitro and its potential use in diagnostics. Finally, further research could be conducted on its ability to modulate neurotransmitter levels in the brain and its potential use in the treatment of neurological disorders.
Métodos De Síntesis
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-benzofuran-2-carboxamide is synthesized by a multi-step process that involves the condensation of a benzofuran-2-carboxylic acid with a 3-carbamoyl-5-phenylthiophene-2-yl chloride. The reaction is catalyzed by N-methylmorpholine and is completed by the addition of a base, such as potassium carbonate. The product is then purified by column chromatography and recrystallized from ethyl acetate to yield a white crystalline solid.
Propiedades
IUPAC Name |
N-(3-carbamoyl-5-phenylthiophen-2-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c21-18(23)14-11-17(12-6-2-1-3-7-12)26-20(14)22-19(24)16-10-13-8-4-5-9-15(13)25-16/h1-11H,(H2,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJIINAWNVDFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC4=CC=CC=C4O3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-1-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497011.png)
![7-ethyl-1-[(4-fluorophenyl)methyl]-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497016.png)
![2-{7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamide](/img/structure/B6497021.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497042.png)

![2-[4-(morpholine-4-sulfonyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497068.png)

![5-phenyl-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]thiophene-3-carboxamide](/img/structure/B6497086.png)
![2-[3-(pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497088.png)
![2-[4-(ethylsulfanyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497089.png)


![2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6497104.png)